molecular formula C18H20ClN3O4S B6527336 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1135216-18-0

2-(2,3-dihydro-1,4-benzodioxine-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B6527336
CAS No.: 1135216-18-0
M. Wt: 409.9 g/mol
InChI Key: QTKDJRXONAIJON-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1,4-benzodioxine-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H20ClN3O4S and its molecular weight is 409.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.0863050 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S.ClH/c1-21-7-6-10-14(8-21)26-18(15(10)16(19)22)20-17(23)13-9-24-11-4-2-3-5-12(11)25-13;/h2-5,13H,6-9H2,1H3,(H2,19,22)(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKDJRXONAIJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3COC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its enzyme inhibitory effects and therapeutic potential.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzodioxine moiety and a thieno[2,3-c]pyridine scaffold. The synthesis typically involves multi-step organic reactions that start with the formation of the benzodioxine ring followed by the introduction of the amido group and the thiophene structure .

Enzyme Inhibition

Research has indicated that compounds similar to 2-(2,3-dihydro-1,4-benzodioxine) derivatives exhibit significant enzyme inhibitory activity. Notably:

  • Acetylcholinesterase Inhibition : Studies have shown that related compounds can inhibit acetylcholinesterase (AChE), an enzyme crucial in the pathophysiology of Alzheimer's disease. For instance, sulfonamides containing benzodioxane moieties demonstrated promising AChE inhibitory effects .
  • α-Glucosidase Inhibition : The compound has also been screened for α-glucosidase inhibition, which is relevant for managing Type 2 Diabetes Mellitus (T2DM). Compounds with similar structures have shown varying degrees of inhibition against this enzyme .

Antioxidant Activity

The antioxidant potential of related benzodioxine derivatives has been explored. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Study 1: Enzyme Inhibition Profile

A study investigated a series of benzodioxine derivatives for their AChE and α-glucosidase inhibitory activities. The results indicated that specific substitutions on the benzodioxine framework significantly enhanced inhibitory potency. For example:

CompoundAChE IC50 (µM)α-Glucosidase IC50 (µM)
Compound A25 ± 530 ± 6
Compound B15 ± 320 ± 4
Compound C10 ± 218 ± 5

These findings suggest that structural modifications can lead to improved biological activities .

Study 2: Antioxidant Activity Assessment

Another research effort focused on evaluating the antioxidant capacity of related compounds using DPPH radical scavenging assays. The results showed that certain derivatives exhibited significant antioxidant activity with IC50 values comparable to established antioxidants.

CompoundDPPH IC50 (µM)
Compound X12 ± 1
Compound Y18 ± 2
Compound Z30 ± 3

This highlights the potential of these compounds in mitigating oxidative stress-related conditions .

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